Journal Name:Progress in Crystal Growth and Characterization of Materials
Journal ISSN:0960-8974
IF:4.077
Journal Website:http://www.journals.elsevier.com/progress-in-crystal-growth-and-characterization-of-materials/
Year of Origin:0
Publisher:Elsevier Ltd
Number of Articles Per Year:6
Publishing Cycle:Quarterly
OA or Not:Not
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-02-20 , DOI: 10.1016/j.mee.2023.111964
Localized epitaxy of gallium nitride (GaN) on silicon (Si) is studied, with the aim of achieving material compatible with 1200 V vertical devices, in particular an unintentional doping level <1 × 1016 cm−3, which is essential to have high quality devices. In this study, three mask materials (SiN, SiO2, Al2O3) are examined and the unintentional doping concentration in GaN layers grown by metal organic vapor phase epitaxy (MOVPE) is investigated by scanning spreading resistance microscopy (SSRM). The results from SSRM are verified by secondary ions mass spectroscopy (SIMS) and show that an unintentional doping concentration lower than 1016 cm−3 is achieved when Al2O3 is used as the mask material. This value is lower than any previous studies of localized GaN growth, and in addition, this is the first time that SSRM has been used to observe such low doping concentrations in GaN.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.mee.2023.112054
This study presents a novel four-dimensional chaotic system derived from the Lorenz-Haken equation. The paper investigates the system’s dissipative properties, equilibrium point, Poincaré map, 0–1 test, Lyapunov exponent, complexity, and bifurcation diagram to introduce the system’s dynamics. The research also examines the chaotic behavior of the system under various parameters, demonstrating the existence of symmetric attractors and offset boosting. To demonstrate the system’s feasibility, circuit simulation is performed using Multisim software, and the hardware implementation is carried out using a Field Programmable Gate Array (FPGA). An image encryption algorithm is designed by integrating matrix dislocation, backward diffusion, and deoxyribonucleic acid (DNA) encryption with the discretized chaotic system. The simulation results show that the algorithm has a good encryption effect. NIST tests show that the sequence has good randomness, correlation coefficient, and information entropy tests show that the encrypted image has strong randomness, and key space and key sensitivity prove that the system has a good ability to resist exhaustive attacks. The use of simulated differential attacks, cropping attacks, and noise attacks has demonstrated the high robustness of the system. The use of peak signal-to-noise ratio (PSNR) and structural similarity (SSIM) index proves that the encryption algorithm does not affect image quality. Further proving the excellent performance of the proposed encryption algorithm.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-02-17 , DOI: 10.1016/s0167-9317(23)00020-5
Abstract not available
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.mee.2023.112060
Through-Silicon-Via (TSV) is an significant technology that is being widely employed in micro-electro-mechanical system (MEMS) manufactories. However, it is remain challenging to obtain a deep silicon etching with vertical-angle and smooth-sidewall characterizes by silicon-etching anisotropy through TSV technology. Herein, we use inductively coupled plasma (ICP) to obtain the deep silicon etching anisotropy. Chamber pressure, Bosch process cycles, bias powers, and the size of the etching pattern, which are the critical controllable process parameters, have been investigated to achieve the silicon-etching anisotropy. The results reveal that the sidewall angle of the array structure becomes increasingly slanted while raising chamber pressure from 2 to 15 Pa in the SF6 etching process of the first step of the cycle in the Bosch process. As the cycles increase from 60 to 240 cycles at the bias power of 100 w, the anisotropy decreases from 0.80 to 0.5. With RF bias powers rise from 200 to 400 w, the anisotropy enhances from 0.80 to 0.94. Due to the collision of active ions with each other, the sidewall angle and anisotropy of a high aspect-ratio array structure severely depend on the incidence angle of the active ions. The “Si etching balance model” has been established for the fabrication of TSV.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-03-16 , DOI: 10.1016/j.mee.2023.111981
Through-Silicon Via (TSV) is a key technology of three-dimensional (3D) integration. However, Voids are usually found in the Cu filling process of TSV, and lead to lower reliability. Additives and optimized filling process are used to solve this problem. However, the comprehensive analysis of these affecting parameter needs many experiments and cost much time. Thus, the finite element analysis (FEA) for the mass transferring of electroplating is carried out by the COMSOL software in the work. Different inhibitor concentrations in filling process are first studied and the most suitable density of 64 mol/m2 is obtained. However, high inhibitor concentration will lead to much lower plating speed. Thus, the effect of filling process such as current density and plating bath flow velocity on the voids are investigated under the optimized concentrations above. The best filling quality is obtained at the inhibitor concentration of 64 mol/m2, current density of 1.4 ASD and the bath stirring velocity of 0.4 m/s. The underlying growth mechanism of these influencing factors are also analyzed and revealed.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-02-20 , DOI: 10.1016/j.mee.2023.111963
There is a great attention of scaling down transistor based on 2D materials. Although gate-all-around (GAA) structure based on silicon has been simulated, the GAA structure combined with 2D materials do not have a well understanding. Moreover, the recent proposed edge graphene gated transistor also needs deeper analysis. Here, edge graphene gated 2D-FETs are further investigated and optimized by employing semi-classical numerical method. The physical dimensions can be optimized to obtain performance improvement, and some possible schemes are proposed. We demonstrate fair quantitative comparison for our proposed 0.34 nm graphene edge gated MoS2 and GAA graphene gated silicon nanowire device structure. It is found that the edge graphene gated MoS2 FET can achieve superior short channel performance compared to GAA graphene gated silicon nanowire and traditional GAA silicon nanowire FET, due to the generic nature of 2D TMDs, which possess direct narrow bandgap, low dielectric constant and atomic thickness. We have figured out that the 0.34 nm edge graphene gated MoS2 FET has even better subthreshold swing than the Si-GAA and Graphene-GAA, which shows promising prospect as next generation electronics.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-03-11 , DOI: 10.1016/j.mee.2023.111967
In this work, the formation of micrometer-size crystalline monolayer (1L) MoS2 flakes with triangular shape and a central multilayer core is obtained by the sulfurization at 800 °C of pre-deposited ultrathin MoOx films (1.2–1.8 nm) on c-sapphire substrates. The thickness uniformity, crystalline quality, doping and strain distribution in the MoS2 flakes as a function of the initial MoOx thickness was evaluated by micro-Raman (μR) mapping. The excellent crystalline quality of the triangular 1L-MoS2 flakes was confirmed by micro-photoluminescence (μPL) maps, showing a very intense peak at ∼1.85 eV, that decreases in the central part, as expected for multilayers MoS2. A biaxial strain of ∼0.38–0.4% was deduced from the μPL data, in perfect agreement with μR results. Our results show how the sulfurization of pre-deposited MoOx films on c-sapphire allows, under proper conditions, to obtain 1L-MoS2 flakes with quality comparable to the one typically reported by the conventional chemical vapour deposition, with important implications for device applications.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-03-11 , DOI: 10.1016/j.mee.2023.111975
Fluorine implantation has been reported to be effective in suppressing electric fields at the edge of Schottky contacts in GaN due to the formation of fixed negative charged traps. In this study we show a detailed investigation into the behavior of fluorine implantation in GaN on material and electrical properties, and reproduce these electrical properties using TCAD simulations. A reduction in the free carrier concentration is observed by both μ-Raman, SSRM and C−V measurements, likely due to the trapping of free electrons by fluorine ions. The barrier height extracted from C-V measurements increases with increasing implant overlap area under the Schottky contact, whereas the barrier height extracted from I-V measurements remains constant. For the device without any implantation, the extracted barrier height remained the same for both extraction methods. This observation suggests the existence of a high and low double barriers originating from the implant and non-implant region respectively. TCAD simulations performed by including negative charge support the formation of a double barrier. By using the barrier height extracted from C-V measurements for the implanted region, we were able to use our TCAD model to estimate the profile of fixed negative charge, which is around 10% of the total implanted fluorine. This understanding shows that for effective design of edge terminations using fluorine implantation, consideration of the fixed negative charge as a percentage of the fluorine implantation is very important.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.mee.2023.112044
An out-of-plane capacitive accelerometer with low cross axis sensitivity at high accelerations based on a CMOS MEMS process is developed. A truss frame with a high ratio of in-plane stiffness to out-of-plane stiffness is designed to suspend the proof mass of the accelerometer. The configuration of the proof mass with four auxiliary masses surrounding a main mass boosts the sensitivity of the accelerometer in the out-of-plane direction. A sensing circuit with period modulated output signals is realized by applying a relaxation oscillator to the sensing capacitors. The relaxation oscillator converts the capacitance changes to frequency variations. Analytical models are developed to assist the design of the accelerometer. The nonlinearity and sensitivity of the accelerometer are 1.1% and 754 Hz/g, respectively, for the acceleration ranging from 0 to 9 g. Measured cross-axis sensitivity is 4% at an acceleration of 9 g. The power consumption is 1.7 mW under a 1.8 V supply.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-05-06 , DOI: 10.1016/j.mee.2023.112019
Semiconductor technology has achieved significant progress since the mid-twentieth century. However, traditional semiconductors nowadays have some limitations due to their low electron mobility and narrow band gap, so they cannot perfectly meet the requirements in the field of high-frequency, high-power, and high-temperature electronic devices, optoelectronic devices, and so on. The third-generation semiconductor materials, represented by silicon carbide (SiC), gallium nitride (GaN), and other wide-band semiconductor materials, have shown excellent properties. In particular, one-dimensional (1D) SiC nanostructures with good electron mobility, stability, and fabricability, are one of the most important candidates for next-generation field-emitting cathodes that can be used in displays, vacuum devices, etc. Therefore, in this paper, the field emission principles, factors affecting the field emission performance, and evaluation criteria of 1D SiC nanostructures are reviewed. The approaches to improve the field emission performance of 1D SiC nanostructures are summarized. The applications of field emitters in field emission displays, microwave vacuum devices, and electron microscopy are briefly demonstrated, and the current difficulties are analyzed. Finally, the current research status of SiC nanostructure field emitters is summarized and a future outlook is given.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CRYSTALLOGRAPHY 晶体学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.30 | 41 | Science Citation Index Science Citation Index Expanded | Not |
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